N-(2-iodophenyl)morpholine-4-carboxamide
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Overview
Description
N-(2-iodophenyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C11H13IN2O2. It is a derivative of morpholine, a heterocyclic amine, and contains an iodine atom attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)morpholine-4-carboxamide typically involves the reaction of 2-iodoaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted phenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of iodophenol or other oxidized derivatives.
Reduction Products: Reduction can yield deiodinated compounds or other reduced forms.
Scientific Research Applications
N-(2-iodophenyl)morpholine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological targets, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target. Additionally, the morpholine ring can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmorpholine-4-carboxamide: Similar in structure but lacks the iodine atom, which can significantly alter its reactivity and applications.
N-(2-Nitrophenyl)morpholine-4-carboxamide:
Uniqueness
N-(2-iodophenyl)morpholine-4-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding characteristics. This makes it particularly valuable in applications where halogen bonding or specific electronic effects are desired .
Properties
Molecular Formula |
C11H13IN2O2 |
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Molecular Weight |
332.14 g/mol |
IUPAC Name |
N-(2-iodophenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c12-9-3-1-2-4-10(9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
InChI Key |
BARADPQVSDHSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
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